![molecular formula C5H3ClN2O2 B043025 2-Chloro-5-nitropyridine CAS No. 4548-45-2](/img/structure/B43025.png)
2-Chloro-5-nitropyridine
Overview
Description
2-Chloro-5-nitropyridine is an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . The non-hydrogen atoms of 2-Chloro-5-nitropyridine all lie in a common plane .
Synthesis Analysis
Compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been obtained from 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile by a novel protocol using Vilsmeier–Haack chlorination .Molecular Structure Analysis
The non-H atoms of the title compound, C5H3ClN2O2, almost lie in a common plane (r.m.s. deviation = 0.090 Å). In the crystal, adjacent molecules feature a short Cl⋯O contact [3.068 (4) Å], forming a chain .Chemical Reactions Analysis
The reaction of 2-Chloro-5-nitropyridine with thioureas has been studied . The reaction follows a consecutive reaction path involving the formation of a long-lived intermediate .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-5-nitropyridine is 158.54 g/mol . The structural parameters and spectroscopic data of the molecule in the ground state have been calculated using ab-initio Hartree–Fock and Density functional method (B3LYP/B3PW91) employing the 6-31+G (d,p), and 6-311++G (d,p) basis sets .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
2-Chloro-5-nitropyridine serves as a valuable intermediate in organic synthesis. Researchers use it to create more complex molecules by introducing halogen atoms onto the pyridine ring. In medicinal chemistry, this compound plays a crucial role in the synthesis of Tri-Biocins—a class of antimicrobial agents. Additionally, it contributes to the development of cardiotonic drugs, antiviral agents, disinfectants, and anti-arrhythmic medications .
Nitro-Containing Organic Materials
Due to its unique properties, 2-chloro-5-nitropyridine can be incorporated into organic nonlinear optical (NLO) materials. These materials have applications in high-density optical data storage, electro-optical modulation, frequency conversion, laser devices, and terahertz (THz) generation and detection .
Pharmaceutical Intermediates
The compound finds use as a pharmaceutical intermediate. Researchers leverage its chemical reactivity to synthesize novel drug candidates or optimize existing ones. Its role in drug development extends beyond antimicrobials to other therapeutic areas .
Crystal Growth and Structure Studies
Scientists study the crystalline perfection and growth of 2-chloro-5-nitropyridine crystals. Understanding crystal structures helps optimize their properties for specific applications. These crystals may have potential in optoelectronic devices, sensors, and photonic materials .
Ring-Opening Reactions
Researchers have isolated open-chain intermediates resulting from the ring-opening reaction of 2-chloro-5-nitropyridine with sodium deuteroxide. These intermediates have been characterized using various spectroscopic techniques. Such studies contribute to our understanding of reaction mechanisms and reactivity patterns .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVFQBTJPBRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Record name | 2-chloro-5-nitropyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196525 | |
Record name | Pyridine, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitropyridine | |
CAS RN |
4548-45-2 | |
Record name | 2-Chloro-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4548-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyridine, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 2-Chloro-5-nitropyridine is C5H3ClN2O2, and its molecular weight is 170.56 g/mol. []
ANone: Several spectroscopic techniques have been employed to characterize 2-Chloro-5-nitropyridine:
- NMR Spectroscopy: 1H NMR studies have been used to analyze the conformational preferences of products formed in reactions with 2-Chloro-5-nitropyridine, specifically focusing on arylthio-dechlorination reactions. [, ]
- IR Spectroscopy: Infrared spectroscopy has been used to analyze the NH stretching frequencies of 2-Chloro-5-nitropyridine derivatives, providing insights into the electronic effects of substituents on the pyridine ring. []
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy has been used to study the absorption characteristics of 2-Chloro-5-nitropyridine derivatives, particularly the influence of substituents on the position of absorption bands. []
- Chlorine NQR: Chlorine nuclear quadrupole resonance (NQR) has been utilized to study the electronic environment around the chlorine atom in 2-Chloro-5-nitropyridine. []
ANone: While specific stability data under diverse conditions is limited in the provided research, 2-Chloro-5-nitropyridine is known to be reactive towards nucleophiles, particularly in the presence of bases. [, , , , , , , ] It readily undergoes nucleophilic aromatic substitution reactions. [, , , , ] The choice of solvent can significantly impact its reactivity and reaction pathway. [, , , , ]
ANone: The provided research focuses primarily on the use of 2-Chloro-5-nitropyridine as a reagent in organic synthesis. [1-35] There is no mention of its direct use as a catalyst.
ANone: Yes, computational chemistry techniques have been employed. AM1 calculations were used to investigate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of 2-Chloro-5-nitropyridine. [] Additionally, density functional theory (DFT) calculations have been performed on 2-Chloro-5-nitropyridine to determine its first-order hyperpolarizability values, HOMO-LUMO energies, Mulliken charge distribution, and molecular electrostatic potential. []
ANone: Research indicates that the position of the nitro group relative to the chlorine atom significantly influences the reactivity of 2-Chloro-5-nitropyridine in nucleophilic aromatic substitution reactions. [, , ] The presence of electron-withdrawing groups, like the nitro group, enhances its reactivity towards nucleophiles. [, , , ] For instance, 2-Chloro-5-nitropyridine, having a "para-like" arrangement, generally exhibits higher reactivity compared to 2-Chloro-3-nitropyridine, with an "ortho-like" arrangement. [, , , ]
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